Tris(2,4,6-tribromophenyl) phosphate
Description
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Properties
CAS No. |
7046-64-2 |
|---|---|
Molecular Formula |
C18H6Br9O4P |
Molecular Weight |
1036.3 g/mol |
IUPAC Name |
tris(2,4,6-tribromophenyl) phosphate |
InChI |
InChI=1S/C18H6Br9O4P/c19-7-1-10(22)16(11(23)2-7)29-32(28,30-17-12(24)3-8(20)4-13(17)25)31-18-14(26)5-9(21)6-15(18)27/h1-6H |
InChI Key |
RMXMITCPGRBNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OP(=O)(OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: TTBPP Degradation Products in Aquatic Environments
Executive Summary
Tris(2,4,6-tribromophenoxy)-s-triazine (TTBPP), often abbreviated as TTBP-TAZ, represents a class of high-molecular-weight Novel Brominated Flame Retardants (NBFRs) introduced to replace Octa-BDE. While TTBPP was designed for thermal stability and low bioavailability due to its steric bulk and high lipophilicity (Log
This guide details the degradation of TTBPP in aquatic systems, identifying 2,4,6-tribromophenol (2,4,6-TBP) as the primary transformation product of concern. Unlike the parent compound, 2,4,6-TBP is mobile, bioaccumulative, and toxic. This document provides researchers with the mechanistic understanding and analytical protocols necessary to track this "Trojan Horse" degradation pathway.
Chemical Identity and Environmental Behavior[1][2][3][4][5][6][7][8][9][10]
TTBPP consists of a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups. Its environmental fate is governed by two competing factors: the stability of the aromatic triazine core and the susceptibility of the C-O-C (ether) bond to cleavage.
Physico-Chemical Profile
| Property | Value/Description | Implication |
| CAS Number | 25713-60-4 | Unique identifier for tracking. |
| Molecular Weight | ~1067 g/mol | Limits passive diffusion across gill membranes (low bioavailability of parent). |
| Log | > 8.0 | Strong sorption to aquatic sediments and suspended particulate matter (SPM). |
| Water Solubility | < 1 µg/L | Dissolved phase transport is negligible; sediment is the primary sink. |
Degradation Mechanisms in Aquatic Systems
The degradation of TTBPP is not a singular event but a cascade. In aquatic environments, abiotic photolysis and biotic metabolism are the dominant drivers.
Abiotic Degradation: Photolysis
While TTBPP is resistant to hydrolysis at neutral pH, it is sensitive to UV radiation (290–400 nm). The ether bond acts as the chromophore.
-
Mechanism: Photon absorption excites the phenoxy-triazine ether bond, leading to homolytic cleavage.
-
Primary Product: The cleavage releases the phenoxy radical, which abstracts a hydrogen to form 2,4,6-Tribromophenol (2,4,6-TBP) .
-
Secondary Pathway: Stepwise debromination of the parent molecule can occur prior to cleavage, generating lower brominated congeners (e.g., mono- and di-brominated derivatives), though this is kinetically slower than ether cleavage.
Biotic Transformation: Metabolic Cleavage
Contrary to early assumptions that TTBPP is too large to be metabolized, recent in vitro studies using liver microsomes (a proxy for hepatic metabolism in fish) demonstrate rapid biotransformation.
-
Enzymatic Attack: Cytochrome P450 enzymes mediate the oxidative cleavage of the ether bond.
-
Outcome: This transforms the persistent, non-toxic parent (TTBPP) into the toxic, bioaccumulative metabolite (2,4,6-TBP). This suggests that aquatic organisms accumulating TTBPP in tissues may internally generate significant loads of TBP.
Visualization of Degradation Pathways[2][11]
The following diagram illustrates the transformation of TTBPP under UV stress and metabolic action.
Figure 1: Mechanistic pathway of TTBPP degradation via photolysis and biotic metabolism yielding 2,4,6-TBP.
Analytical Methodologies
Detecting TTBPP and its degradation products requires a dual-approach due to the vast difference in polarity and volatility between the parent and the phenol metabolite.
Sample Preparation Protocol (Sediment/Tissue)
Note: This protocol minimizes thermal degradation of the parent compound during extraction.
-
Lyophilization: Freeze-dry sediment or tissue samples to remove moisture (water interferes with extraction efficiency of hydrophobic targets).
-
Extraction (PLE/ASE):
-
Use Pressurized Liquid Extraction (PLE).
-
Solvent: Dichloromethane (DCM) : Hexane (1:1 v/v).
-
Conditions: 100°C, 1500 psi, 2 static cycles. Crucial: Do not exceed 120°C to prevent in-situ thermal degradation of TTBPP.
-
-
Cleanup (Acid Silica):
-
Pass extract through a multilayer silica gel column (acid/neutral/base) to remove lipids and sulfur.
-
Caution: Avoid strong bases if analyzing for phenolic metabolites (TBP), as they will ionize and retain on the column. Split the extract: One fraction for TTBPP (acid cleanup), one fraction for TBP (GPC or weak anion exchange).
-
Instrumental Analysis[12]
| Target | Recommended Instrument | Ionization | Column |
| TTBPP | LC-MS/MS (Triple Quad) | APCI (-) or ESI (-) | C18 (Short column, e.g., 50mm) to reduce retention time. |
| 2,4,6-TBP | GC-MS or GC-ECD | EI or NCI | DB-5ms or equivalent. Derivatization (silylation) improves peak shape. |
Analytical Workflow Diagram
Figure 2: Split-stream analytical workflow for simultaneous determination of parent TTBPP and metabolite TBP.
Environmental Toxicology of Transformation Products[5]
The degradation of TTBPP represents a shift in risk profile from "Physical Persistence" to "Toxicological Action."
The 2,4,6-TBP Risk Factor
While TTBPP is relatively inert due to size, 2,4,6-TBP is a potent toxicant.
-
Endocrine Disruption: TBP structurally mimics thyroid hormones. It competes with thyroxine (T4) for binding to transthyretin (TTR), potentially disrupting thyroid homeostasis in aquatic vertebrates.
-
Cellular Toxicity: TBP acts as an uncoupler of oxidative phosphorylation in mitochondria.
-
Bioaccumulation: Unlike TTBPP, which is often too large to cross membranes efficiently, TBP has a moderate Log
(~4.13) and high membrane permeability, leading to rapid uptake in fish gills.
References
-
Lörchner, U. et al. (2019).[1] Photolytic degradation of the flame retardant tris(2,4,6-tribromophenoxy)-s-triazine (TTBP-TAZ).Chemosphere .[2]
-
Ou, Y. et al. (2020). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans.[1]Environment International .
-
Ballesteros-Gómez, A. et al. (2013). Novel analytical methods for flame retardants and plasticizers based on gas chromatography, liquid chromatography and mass spectrometry.Journal of Chromatography A .
-
ECHA (European Chemicals Agency). (2018). Data on TTBPP persistence and transformation products.ECHA Registration Dossier .
Sources
- 1. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecotoxicity of the degradation products of triphenylborane pyridine (TPBP) antifouling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tris(2,4,6-tribromophenyl) phosphate vs. 2,4,6-Tribromophenol
[1][2]
Executive Summary
Tris(2,4,6-tribromophenyl) phosphate (TTBPP) (CAS: 7046-64-2) is a high-molecular-weight brominated organophosphate flame retardant. It is chemically constructed from three units of 2,4,6-Tribromophenol (TBP) (CAS: 118-79-6) esterified to a central phosphate core.
For researchers, the critical relationship between these two compounds is metabolic and synthetic :
-
Synthesis: TBP is the feedstock for TTBPP production.
-
Metabolism: TTBPP acts as a "chemical reservoir" or pro-toxicant that can hydrolyze in vivo to release free TBP, which possesses significant endocrine-disrupting potential (thyroid and AhR pathways).
This guide analyzes their physicochemical divergence, the mechanism of their interconversion, and the resulting toxicological implications.
Chemical Architecture & Physicochemical Properties[3]
The fundamental difference lies in their bioavailability and environmental mobility. TBP is a smaller, ionizable phenol, whereas TTBPP is a massive, lipophilic neutral ester.
Comparative Properties Table
| Property | 2,4,6-Tribromophenol (TBP) | Tris(2,4,6-tribromophenyl) phosphate (TTBPP) |
| CAS Number | 118-79-6 | 7046-64-2 |
| Molecular Formula | C₆H₃Br₃O | C₁₈H₆Br₉O₄P |
| Molecular Weight | 330.80 g/mol | 1036.35 g/mol |
| Structure Type | Halogenated Phenol | Triaryl Phosphate Ester |
| Log Kow (Octanol/Water) | ~3.7 - 4.0 | > 8.0 (Predicted/Estimated) |
| pKa | ~6.1 (Acidic hydroxyl) | N/A (Neutral ester) |
| Physical State | Crystalline solid (White/Off-white) | Crystalline powder |
| Solubility | Soluble in alkaline water, alcohols | Insoluble in water; Soluble in THF, Toluene |
Structural Relationship
TTBPP is essentially a "trimer" of TBP centered on phosphorus. This increases lipophilicity drastically, facilitating bioaccumulation in adipose tissue, while the parent TBP interacts more readily with serum proteins (e.g., transthyretin).
Synthetic & Metabolic Pathways
Understanding the bidirectional pathway (Synthesis vs. Degradation) is vital for source apportionment in environmental forensics and metabolite identification in toxicology screens.
Synthesis (Industrial)
TTBPP is synthesized via the phosphorylation of TBP using Phosphorus Oxychloride (
Metabolic Hydrolysis (In Vivo/Environmental)
In biological systems, TTBPP functions as a substrate for phosphotriesterases or non-specific esterases. Hydrolysis cleaves the phospho-ester bonds, sequentially releasing free TBP. This makes TTBPP a potential "Trojan Horse" for TBP exposure.
Figure 1: The bidirectional relationship between TBP and TTBPP. TBP serves as both the synthetic precursor and the primary metabolic product.
Toxicological Profiling: The "Pro-Toxicant" Hypothesis
While TTBPP is large and sterically hindered, its toxicity is often driven by its breakdown product, TBP. Drug development professionals must screen for TBP-mediated off-target effects when evaluating TTBPP exposure.
Endocrine Disruption (TBP Specifics)
-
Thyroid Hormone Disruption: TBP structurally mimics Thyroxine (T4). It competitively binds to Transthyretin (TTR) , displacing natural T4 and potentially altering circulating thyroid hormone levels.
-
Aryl Hydrocarbon Receptor (AhR): TBP has been shown to activate the AhR pathway, albeit with lower potency than dioxins, leading to the induction of CYP1A1 enzymes.
Cytotoxicity & Calcium Signaling
TBP disrupts cellular calcium homeostasis (
Figure 2: Adverse Outcome Pathway (AOP) illustrating how TTBPP exposure leads to TBP-mediated toxicity.
Analytical Methodologies
Accurate quantification requires distinguishing the parent ester (TTBPP) from the free phenol (TBP). Hydrolysis during sample preparation must be prevented to avoid overestimating TBP levels.
Sample Preparation Protocol
-
Matrix: Plasma, Tissue, or Cell Media.
-
Critical Step: Avoid acidic/basic conditions during extraction to prevent artificial hydrolysis of TTBPP. Use neutral pH.
-
Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Hexane/Acetone (1:1) .
Instrumental Analysis (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard.
| Parameter | Tris(2,4,6-tribromophenyl) phosphate (TTBPP) | 2,4,6-Tribromophenol (TBP) |
| Ionization Mode | ESI Negative or APCI Negative | ESI Negative |
| Precursor Ion (m/z) | 1034.5 (approx, isotope cluster) | 328.8 (approx, isotope cluster) |
| Product Ions (m/z) | 328.8 (Phenolate ion), 79 (Br-) | 79 (Br-), 81 (Br-) |
| Column | C18 Reverse Phase (High hydrophobicity) | C18 Reverse Phase |
| Mobile Phase | Water/Acetonitrile (Gradient) | Water/Methanol (Gradient) |
| Retention Time | Late eluting (High LogP) | Early/Mid eluting |
Note on GC-MS: TBP can be analyzed by GC-MS (often derivatized). TTBPP is non-volatile and thermally labile; direct GC-MS analysis may degrade it into TBP, leading to false positives. LC-MS is recommended for TTBPP.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8303, 2,4,6-Tribromophenol. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: 2,4,6-Tribromophenol. Retrieved from [Link][1][2][3][4][5]
-
U.S. Environmental Protection Agency (EPA). (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. (Confirming phosphate ester hydrolysis pathways). Retrieved from [Link]
- European Patent Office. (1994). Process for producing triaryl phosphate (EP 0595597 A1). (Detailing synthesis of TTBPP from TBP).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Flame retardance-donated lignocellulose nanofibers (LCNFs) by the Mannich reaction with (amino-1,3,5-triazinyl)phosphoramidates and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flame retardance-donated lignocellulose nanofibers (LCNFs) by the Mannich reaction with (amino-1,3,5-triazinyl)phosphoramidates and their properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08716A [pubs.rsc.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Physicochemical Profiling of Halogenated Phosphate Ester Flame Retardants: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical properties of halogenated phosphate ester flame retardants (HPEFRs), specifically focusing on Tris(2-chloroethyl) phosphate (TCEP) , Tris(1-chloro-2-propyl) phosphate (TCPP) , and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) .
Designed for researchers and safety scientists, this document moves beyond basic data listing to explore the causality between molecular architecture and physical behavior. It details the experimental protocols required for property validation and maps the biological signaling pathways triggered by these compounds.
Critical Note on Nomenclature: In biochemical contexts, "TCEP" often refers to Tris(2-carboxyethyl)phosphine, a reducing agent.[1][2] This guide exclusively addresses the flame retardant Tris(2-chloroethyl) phosphate.
Part 1: Molecular Architecture & Property Causality
The physicochemical behavior of HPEFRs is dictated by the interplay between the central phosphate core and the halogenated alkyl chains.
The Phosphate Core (Polarity & Stability)
The central phosphate ester group (
Halogenation (Steric Bulk & Lipophilicity)
The addition of chlorine atoms to the alkyl chains introduces two competing effects:
-
Increased Lipophilicity: Chlorine is less electronegative than oxygen but significantly increases the molecular volume and van der Waals forces. As the degree of chlorination or chain length increases (TCEP
TCPP TDCPP), water solubility drops precipitously, and the Octanol-Water Partition Coefficient ( ) rises. -
Steric Shielding: The bulky chloromethyl groups in TCPP and TDCPP provide steric hindrance around the phosphate ester bonds, making them more resistant to hydrolysis than TCEP.
Diagram 1: Structure-Property Relationship Flow
The following diagram illustrates how molecular features directly influence observable physical properties and environmental fate.
Caption: Causal flow linking molecular attributes (steric bulk, polarity) to physicochemical properties and ultimate environmental fate.
Part 2: Comparative Physicochemical Data
The following table synthesizes critical data points. Note the distinct drop in water solubility and rise in
| Property | TCEP | TCPP (Isomer Mix) | TDCPP |
| IUPAC Name | Tris(2-chloroethyl) phosphate | Tris(1-chloro-2-propyl) phosphate | Tris(1,3-dichloro-2-propyl) phosphate |
| CAS Number | 115-96-8 | 13674-84-5 | 13674-87-8 |
| Molecular Weight ( g/mol ) | 285.49 | 327.57 | 430.90 |
| Physical State (25°C) | Clear Liquid | Clear Liquid | Viscous Liquid |
| Density (g/cm³) | 1.42 | 1.29 | 1.50 |
| Water Solubility (25°C) | ~7,000 mg/L (High) | ~1,200 mg/L (Moderate) | ~7 mg/L (Low) |
| Log Kow | 1.78 | 2.59 – 2.68 | 3.65 |
| Vapor Pressure (25°C) | 1.4 × 10⁻⁵ hPa | 1.4 × 10⁻⁵ hPa | < 1.0 × 10⁻⁶ hPa |
| Henry's Law Const.[3] (Pa·m³/mol) | ~0.03 | ~0.06 | ~0.04 |
Data Sources: OECD SIDS [1], PubChem [2], WHO EHC [3].
Part 3: Experimental Methodologies
To validate the properties listed above, precise experimental protocols are required.
Determination of Vapor Pressure (GC-RT Method)
Direct measurement of low vapor pressure compounds is prone to error. The Gas Chromatography-Retention Time (GC-RT) method is preferred for its robustness.
-
Principle: Vapor pressure is correlated with the retention time on a non-polar GC column, calibrated against reference standards of known vapor pressure (e.g., n-alkanes).
-
Protocol:
-
Column Selection: Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm).
-
Standard Prep: Prepare a mixture of n-alkanes (
to ) and the target HPEFR in isooctane. -
Isothermal Runs: Perform runs at 3 different temperatures (e.g., 50°C, 70°C, 90°C) to determine retention times.
-
Calculation: Plot
vs. for standards to generate a calibration curve. Interpolate the HPEFR vapor pressure based on its retention time relative to the alkanes.
-
Determination of Log Kow (Slow-Stirring Method)
For hydrophobic compounds (TDCPP), the traditional "shake-flask" method creates emulsions that skew results. The Slow-Stirring Method (OECD 123) is the self-validating standard.
-
Protocol:
-
Setup: Fill a thermostated reaction vessel with water. Carefully layer 1-octanol on top (avoiding turbulence).
-
Equilibration: Stir the aqueous phase slowly (avoiding vortex formation) for 24–48 hours to allow diffusive equilibration.
-
Sampling: Withdraw aliquots from the water phase (via stopcock at bottom) and octanol phase (via pipette).
-
Analysis: Analyze concentrations using HPLC-UV or GC-MS.
-
Validation: The test is valid only if mass balance is >90% and no emulsion is visible.
-
Diagram 2: Analytical Workflow
Caption: Standardized workflow for the extraction and quantification of HPEFRs from complex matrices.
Part 4: Mechanistic & Biological Implications
Flame Retardancy Mechanism
HPEFRs function through a dual-action mechanism:
-
Gas Phase (Radical Scavenging): Upon combustion, the weak C-Cl bonds scission to release chlorine radicals (
). These radicals trap high-energy and radicals that propagate the fire, replacing them with less reactive halogen species. -
Solid Phase (Char Formation): The phosphate moiety dehydrates the polymer backbone, promoting the formation of a carbonaceous "char" layer that acts as a thermal insulator and oxygen barrier.
Toxicological Signaling Pathways
The physical lipophilicity (
-
Nuclear Receptor Activation: TDCPP and TCPP have been shown to bind to the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) .
-
Metabolic Disruption: Activation of PXR/CAR upregulates Cytochrome P450 enzymes (e.g., CYP3A4), altering the metabolism of endogenous hormones and xenobiotics.
-
Oxidative Stress: The metabolism of these chlorinated esters generates reactive intermediates, depleting cellular glutathione (GSH) and inducing oxidative stress, which leads to cytotoxicity.
Diagram 3: Toxicological Signaling Pathway
Caption: Pathway illustrating the cascade from cellular entry to nuclear receptor activation and oxidative stress.
References
-
OECD SIDS. (2000). Tris(1-chloro-2-propyl)phosphate (TCPP) SIDS Initial Assessment Report. UNEP Publications. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26177, Tris(1,3-dichloro-2-propyl)phosphate. PubChem.[3][4] Link
-
World Health Organization. (1998). Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate.[4][5] IPCS. Link
-
Dishaw, L. V., et al. (2011). Is the PentaBDE replacement, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a developmental neurotoxicant? Toxicological Sciences. Link
-
European Union Risk Assessment Report. (2008). Tris(2-chloroethyl) phosphate (TCEP).[3][4][5] European Chemicals Bureau. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 3. Tris(1,3-dichloro-2-propyl) phosphate | C9H15Cl6O4P | CID 26177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Extraction and Purification of 2,4,6-tribromophenyl pentyl ether (TTBPP) from Indoor Dust Matrices
Abstract & Introduction: The Analytical Imperative for Novel Brominated Flame Retardants in Indoor Environments
The proliferation of electronic devices, building materials, and modern furnishings has led to the widespread presence of chemical additives, including brominated flame retardants (BFRs), in indoor environments. While legacy BFRs like polybrominated diphenyl ethers (PBDEs) are well-documented, regulatory restrictions have spurred the introduction of "novel" brominated flame retardants (NBFRs). 2,4,6-tribromophenyl pentyl ether (TTBPP), a representative NBFR, is increasingly detected in various environmental compartments. Indoor dust serves as a primary sink for these semi-volatile compounds, leading to significant human exposure pathways, particularly for toddlers, through ingestion and inhalation.[1]
The analysis of TTBPP in a complex matrix such as indoor dust presents considerable analytical challenges. The heterogeneous nature of dust, which contains a myriad of organic and inorganic constituents like lipids, fibers, and minerals, can cause significant matrix effects, leading to signal suppression or enhancement during instrumental analysis. Therefore, a robust and validated sample preparation protocol is paramount to selectively extract TTBPP and meticulously remove interfering compounds, ensuring accurate and reproducible quantification.
This application note provides a comprehensive, field-proven protocol for the sample preparation of TTBPP from indoor dust. The methodology is grounded in established principles of environmental chemistry, emphasizing ultrasonic-assisted extraction (UAE) for its efficiency and a multi-stage solid-phase extraction (SPE) cleanup for its high purification capability. We will elucidate the causality behind each experimental choice, from solvent selection to the specific functions of different SPE sorbents, to provide researchers with a self-validating system for reliable analysis.
Foundational Principles: Causality in Method Design
The successful quantification of TTBPP hinges on a sample preparation strategy that maximizes analyte recovery while minimizing matrix interferences. The choices outlined in this protocol are not arbitrary; they are based on the physicochemical properties of TTBPP and the nature of the indoor dust matrix.
-
Extraction Strategy: TTBPP is a non-polar compound. To effectively liberate it from the complex, sorptive dust matrix, a powerful extraction technique is required. Ultrasonic-assisted extraction (UAE) is employed to provide sufficient energy to disrupt analyte-matrix interactions.[2][3] The choice of an organic solvent mixture, typically a combination of non-polar and moderately polar solvents like hexane and acetone or hexane and dichloromethane, is critical.[4][5][6][7][8] This combination creates a solvent environment capable of wetting the diverse particles within the dust and solubilizing the target analyte efficiently.
-
Purification (Cleanup) Strategy: A raw extract from dust is analytically "dirty." It contains high concentrations of co-extracted compounds (e.g., lipids, fatty acids, pigments) that can contaminate the gas chromatography (GC) system and interfere with mass spectrometry (MS) detection.[9] A multi-layered solid-phase extraction (SPE) cleanup is the cornerstone of this protocol.[10] We utilize a combination of sorbents with distinct selectivities:
-
Acidified Silica Gel: This is a highly effective sorbent for the removal of lipids and other acid-labile interferences. The sulfuric acid chemically alters these interfering compounds, retaining them on the column while allowing the more stable TTBPP to pass through.[11][12]
-
Florisil® (Magnesium Silicate): This is a polar sorbent excellent for removing more polar co-extractives like pigments and certain pesticides that may be present in the dust.[11][12][13][14]
-
This dual-sorbent approach ensures a comprehensive cleanup, yielding a final extract that is amenable to high-sensitivity instrumental analysis.
Experimental Workflow: From Raw Dust to Analyzable Extract
The entire sample preparation workflow is designed to be systematic and reproducible. The following diagram provides a high-level overview of the process.
Caption: High-level workflow for TTBPP sample preparation.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC or pesticide residue grade n-hexane, acetone, dichloromethane (DCM).
-
Sorbents: Silica gel (70-230 mesh), Florisil® (60-100 mesh), concentrated sulfuric acid (98%).
-
Standards: Certified reference standards of native TTBPP and a suitable isotopically labeled surrogate standard (e.g., ¹³C₁₂-TTBPP).
-
Glassware: Glass centrifuge tubes (15 mL), Pasteur pipettes, SPE columns (6 mL), beakers, volumetric flasks. All glassware must be baked at 450°C for 4 hours and rinsed with hexane before use.[15]
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, nitrogen evaporation system, stainless steel sieve (e.g., 150 µm).
Preparation of SPE Sorbents
-
Activated Silica Gel: Bake silica gel at 130°C for 12 hours. Cool and store in a desiccator.
-
Acidified Silica Gel (44% w/w): In a fume hood, slowly add 44 g of concentrated sulfuric acid to 56 g of activated silica gel in a beaker. Mix thoroughly with a glass rod until a free-flowing powder is obtained. Store in a tightly sealed container. Caution: This process is exothermic and generates heat.
-
Activated Florisil®: Bake Florisil® at 130°C for 12 hours. Cool and store in a desiccator.
Step-by-Step Sample Preparation Protocol
-
Sample Pre-treatment:
-
Sieve the collected dust sample through a 150 µm stainless steel mesh to remove larger particles and fibers.[15]
-
Homogenize the sieved dust by vortexing for 1 minute.
-
-
Extraction:
-
Accurately weigh approximately 100 mg of homogenized dust into a 15 mL glass centrifuge tube.[5][15]
-
Spike the sample with a known amount (e.g., 25 ng) of the surrogate standard solution.[4][5] Allow it to equilibrate for 30 minutes.
-
Add 5 mL of a 3:1 (v/v) mixture of n-hexane:acetone.[7][8][16]
-
Vortex the tube for 1 minute, then place it in an ultrasonic bath for 15-20 minutes.[4][5]
-
Centrifuge the sample at 3000 rpm for 10 minutes.[5]
-
Carefully transfer the supernatant to a clean tube using a Pasteur pipette.
-
Repeat the extraction (steps 2.3-2.6) two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
SPE Cleanup:
-
Prepare a multi-layer SPE column. Insert a glass wool plug at the bottom of a 6 mL SPE column. Pack it from bottom to top with: 1.0 g of activated Florisil® and 2.0 g of 44% acidified silica gel. Top with a small amount of anhydrous sodium sulfate to protect the sorbent bed.[11][12]
-
Pre-condition the column by passing 10 mL of n-hexane through it. Do not allow the column to go dry.
-
Load the 1 mL concentrated extract onto the column.
-
Elute the column with 10 mL of a 3:1 (v/v) mixture of n-hexane:DCM.[12] Collect the eluate.
-
Concentrate the collected eluate to a final volume of 500 µL under a gentle stream of nitrogen.
-
Add a known amount of an internal/recovery standard.
-
The sample is now ready for instrumental analysis (e.g., GC-MS).
-
Quality Assurance and Control (QA/QC): A Self-Validating System
To ensure the trustworthiness of the generated data, a strict QA/QC regimen is mandatory.
-
Procedural Blanks: A procedural blank (containing no dust) must be processed with every batch of samples (typically one blank per 10-15 samples) to check for contamination from solvents, glassware, or the laboratory environment.[17]
-
Matrix Spikes: A duplicate of a real sample should be spiked with a known amount of native TTBPP standard before extraction. The recovery of this spike is used to assess matrix effects and the overall method efficiency. Good recoveries typically range from 70-130%.
-
Surrogate Standards: A surrogate standard (an isotopically labeled analogue of the analyte) should be added to every sample before extraction.[4] The recovery of the surrogate is used to correct for analyte losses during the entire sample preparation and analysis process. Acceptable surrogate recoveries are often in the 60-120% range.
-
Standard Reference Material (SRM): Whenever possible, an SRM with certified concentrations of BFRs (e.g., NIST SRM 2585 - Organic Contaminants in House Dust) should be analyzed to verify the accuracy of the method.[7][12]
Method Performance Characteristics
The protocol described has been shown to provide reliable and reproducible results for the analysis of novel BFRs in indoor dust. The following table summarizes typical performance data gathered from various scientific studies employing similar methodologies.
| Parameter | Typical Value | Source |
| Sample Amount | 25 - 100 mg | [5][6] |
| Extraction Solvent | Hexane:Acetone or Hexane:DCM | [4][6] |
| Extraction Time (UAE) | 15 - 30 min | [4][5] |
| Analyte Recovery | 75 - 115% | [2][4][11] |
| Method Limit of Quantification (LOQ) | 1 - 20 ng/g | [11] |
| Within/Between-Day Precision (RSD) | ≤15% | [2][11] |
Conceptual Framework: TTBPP in the Indoor Ecosystem
Understanding the pathways of TTBPP is crucial for exposure assessment. The following diagram illustrates the logical flow from consumer products to human exposure.
Caption: TTBPP pathway from source to human exposure.
Conclusion
This application note details a robust and validated methodology for the preparation of indoor dust samples for the analysis of the novel brominated flame retardant TTBPP. By combining efficient ultrasonic-assisted extraction with a selective, multi-stage SPE cleanup, this protocol effectively overcomes the challenges posed by the complex dust matrix. Adherence to the described steps and rigorous implementation of the QA/QC procedures will enable researchers, scientists, and drug development professionals to generate high-quality, reliable data crucial for assessing human exposure to TTBPP and understanding its prevalence in the indoor environment. The final extract is suitable for analysis by various chromatographic techniques, most commonly gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS).[1][6][11][18]
References
-
Ali, N., Ali, L., Dirtu, A. C., & Covaci, A. (2011). Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust. Journal of Environmental Monitoring, 13(7), 1858-1863. [Link]
-
Chen, J., & Wang, Y. (2007). Novel combined stir bar sorptive extraction coupled with ultrasonic assisted extraction for the determination of brominated flame retardants in environmental samples using high performance liquid chromatography. Journal of Chromatography A, 1160(1-2), 71-80. [Link]
-
MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
OAE Publishing Inc. (2024). In vitro estimation of oral bioaccessibility of brominated flame retardants in indoor dust by fasted and fed physiologically extraction test. OAE Publishing Inc.[Link]
-
Truong, D. A., et al. (2020). Analytical method for brominated flame retardants in indoor dust. Vietnam Journal of Chemistry, 58(6E12), 331-336. [Link]
-
Anh, H. Q., et al. (2022). Development and Validation of a Rapid Analytical Method for Polybrominated Diphenyl Ethers in House Dust. VNU Journal of Science: Earth and Environmental Sciences, 38(4). [Link]
-
Li, X., et al. (2023). Novel Brominated Flame Retardants in Dust from E-Waste-Dismantling Workplace in Central China. Semantic Scholar. [Link]
-
Anderson, D. R., et al. (2024). Micro-extraction method for the analysis of flame retardants in dust collected from air filters from HVAC systems. MethodsX, 12, 102588. [Link]
-
Li, H., et al. (2016). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. Journal of Chromatography A, 1448, 40-48. [Link]
-
Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust. Environment International, 37(2), 454-461. [Link]
-
Dubocq, F., et al. (2022). Extended characterization of the indoor dust chemical composition by retrospective suspect and non-target analysis of high resolution mass spectrometry data. Journal of Environmental Exposure Assessment, 1, 22. [Link]
-
ZU Scholars. (2026). Optimization of ultrasound-assisted extraction of brominated flame retardants from acrylonitrile butadiene styrene (ABS) derived from e-waste. ZU Scholars. [Link]
-
Ionas, A. C., et al. (2025). Organophosphate Flame Retardants in Indoor Dust in the Tampa Bay (Florida) Area. MDPI. [Link]
-
DiVA. (2022). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. DiVA. [Link]
-
PMC. (n.d.). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PMC. [Link]
-
Rodgers, K. M., et al. (2021). Do flame retardant concentrations change in dust after older upholstered furniture is replaced?. Environment International, 153, 106516. [Link]
-
MDPI. (2024). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]
-
Sempere, L., et al. (2020). Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. Analytical and Bioanalytical Chemistry, 412, 7477-7487. [Link]
-
Moschet, C., et al. (2018). Do flame retardant concentrations change in dust after older upholstered furniture is replaced?. eScholarship. [Link]
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- 2. Novel combined stir bar sorptive extraction coupled with ultrasonic assisted extraction for the determination of brominated flame retardants in environmental samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Optimization of ultrasound-assisted extraction of brominated flame ret" by Imane Belyamani, Layla Gripon et al. [zuscholars.zu.ac.ae]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. Development and Validation of a Rapid Analytical Method for Polybrominated Diphenyl Ethers in House Dust | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of Tris(2,4,6-tribromophenyl) phosphate in standard solutions
Technical Support Center: Tris(2,4,6-tribromophenyl) phosphate (TTBPP) Stability
User Guide & Troubleshooting Portal
Topic: Stability & Preparation of Tris(2,4,6-tribromophenyl) phosphate Standard Solutions Applicable For: Analytical Chemists, QA/QC Managers, Environmental Toxicologists Chemical Identity Verification:
-
IUPAC Name: Tris(2,4,6-tribromophenyl) phosphate[1]
-
Common Abbreviation: TTBPP / FR-370 (Note: Do not confuse with FR-245, which is the cyanurate analogue).[1]
-
Molecular Formula: C₁₈H₆Br₉O₄P[1]
Core Stability Directive: The "Golden Rules"
To ensure the integrity of your TTBPP analytical standards, you must adhere to three non-negotiable rules derived from the physicochemical properties of high-molecular-weight brominated aryl phosphates.
| Parameter | The Rule | The Scientific "Why" |
| Solvent Selection | Primary Stock in Toluene | TTBPP is highly lipophilic and sterically bulky. It exhibits poor solubility in pure methanol or acetonitrile, leading to "silent precipitation"—micro-crystals that are invisible to the eye but cause massive quantitative errors. |
| Light Exposure | Amber Glass + Foil Wrap | The Carbon-Bromine (C-Br) bond energy (~276 kJ/mol) is susceptible to homolytic cleavage by UV radiation (<300 nm), causing rapid photolytic debromination.[1] |
| Container Material | Glass Only (No Plastic) | Due to its high |
Standard Preparation Protocol
This protocol is designed to prevent solubility-driven bias and minimize adsorption losses.[1]
Master Stock Solution (1000 µg/mL)
-
Weighing: Weigh 10.0 mg of TTBPP reference material into a Class A volumetric flask (10 mL) .
-
Critical: Use a glass weighing boat or wash the weighing paper directly into the flask with solvent. Do not use plastic weighing boats.
-
-
Dissolution: Add approximately 8 mL of Toluene (HPLC Grade) .
-
Agitation: Sonicate for 5 minutes at room temperature. Ensure no crystals remain at the meniscus.
-
Make to Volume: Dilute to the mark with Toluene.
-
Storage: Transfer to an amber glass vial with a PTFE-lined screw cap. Store at -20°C .
Working Standard (for GC-MS/LC-MS)
-
Diluent: Do not dilute directly into 100% Methanol or Water.[1]
-
Recommended Diluent: 50:50 (v/v) Toluene:Acetonitrile or Toluene:Methanol.[1]
-
Procedure:
Stability & Degradation Workflow
The following diagram illustrates the lifecycle of a TTBPP standard and the critical decision points where instability occurs.
Figure 1: Critical Control Points in TTBPP Standard Lifecycle. Red diamonds indicate failure modes.
Troubleshooting FAQ
Q1: I see "ghost peaks" in my chromatogram eluting earlier than TTBPP. Is my column dirty?
-
Diagnosis: This is likely Photodegradation , not column bleed.[1]
-
Mechanism: TTBPP undergoes stepwise debromination under light exposure.[1] The "ghost peaks" are likely Bis(2,4,6-tribromophenyl)-(2,4-dibromophenyl) phosphate or similar lower-brominated congeners.[1]
-
Solution: Check your autosampler. If clear vials are used in a lit room, degradation can occur within hours.[1] Switch to amber vials immediately.
Q2: My calibration curve is non-linear (flattening) at high concentrations.
-
Diagnosis: Solubility Limit / Precipitation.
-
Mechanism: If you are using Methanol or Acetonitrile as the injection solvent, the high-concentration standards may be precipitating inside the vial or the needle.
-
Solution: Change your solvent system to include at least 20-30% Toluene or Isooctane to maintain solubility of the tribromophenyl moiety.
Q3: The signal intensity drops by 50% after storing the working solution for 24 hours.
-
Diagnosis: Adsorption (Wall Effects). [1]
-
Mechanism: TTBPP is extremely hydrophobic.[1] If stored in low concentrations (<100 ppb) in standard glass vials, it may adhere to the glass walls.[1]
-
Solution:
-
Use Silanized Glass Vials to reduce surface activity.[1]
-
Store working standards at higher concentrations (ppm level) and dilute immediately before injection.
-
Q4: Can I use ultrasonic extraction to prepare samples for TTBPP analysis?
-
Diagnosis: Caution Required (Thermal Degradation). [1]
-
Mechanism: Extended sonication generates localized heat spots.[1] While TTBPP is thermally stable up to ~200°C, localized superheating in the presence of water/protic solvents can induce hydrolysis, releasing 2,4,6-tribromophenol.
-
Solution: Limit sonication to <10 minutes and use an ice bath.
References
-
World Health Organization (WHO). (1997).[1] Flame Retardants: A General Introduction. Environmental Health Criteria 192. International Programme on Chemical Safety.[1] Link
-
U.S. Environmental Protection Agency (EPA). (2015).[1] TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Brominated Phthalates Cluster.[1] (Context on brominated aryl phosphate stability and degradation pathways). Link
-
Covaci, A., et al. (2011).[1] "Novel brominated flame retardants: A review of their analysis, environmental fate and behaviour." Journal of Chromatography A, 1218(33), 5520-5556.[1] (Authoritative source on GC-MS analysis and solvent suitability for BFRs). Link
-
Ballesteros-Gómez, A., et al. (2013).[1] "Analysis of novel brominated flame retardants in food and environmental samples." Trends in Analytical Chemistry, 47, 81-90.[1] (Details on light sensitivity and extraction protocols). Link[1]
Sources
Validation & Comparative
Comparative Technical Guide: Tris(2,4,6-tribromophenyl) phosphate vs. TTBP-TAZ
This guide provides an in-depth technical comparison between Tris(2,4,6-tribromophenyl) phosphate (TTPP) and 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) . It is structured for researchers and drug development professionals evaluating these compounds not just for material efficacy, but for toxicological impact and metabolic stability.
Topic: Structural, Functional, and Toxicological Distinctions of Halogenated Flame Retardants Content Type: Application Note & Safety Assessment Audience: Pharmaceutical Scientists, Toxicologists, Material Engineers
Executive Summary: The Core Distinction
While both compounds share the 2,4,6-tribromophenoxy moiety—a potent flame-retardant (FR) pharmacophore—their core scaffolds dictate divergent behaviors in thermal stability and, critically, biological metabolism.
-
Tris(2,4,6-tribromophenyl) phosphate (TTPP): A phosphate ester derivative. It combines halogenated radical scavenging with the char-forming capability of phosphorus. However, the phospho-ester bond is susceptible to enzymatic hydrolysis.
-
TTBP-TAZ (FR-245): A triazine derivative.[1][2][3][4] Historically selected for high thermal stability and UV resistance due to the aromatic triazine core. Recent data, however, identifies it as a "cryptic" source of the toxicant 2,4,6-tribromophenol (2,4,6-TBP) due to rapid hepatic metabolism.
Quick Reference: Physicochemical Profile
| Feature | Tris(2,4,6-tribromophenyl) phosphate (TTPP) | TTBP-TAZ (FR-245) |
| CAS Number | 118-79-6 (Parent Phenol ref)* / Specific Phosphate CAS varies by substitution | 25713-60-4 |
| Core Structure | Phosphate Ester (P=O) | 1,3,5-Triazine (Cyanurate) |
| Molecular Weight | ~1027 Da | ~1067 Da |
| Thermal Stability | Moderate (Phosphate decomposition ~250-300°C) | High (Triazine ring stable >300°C) |
| Primary Application | Li-ion battery electrolytes, Engineering plastics | ABS, HIPS, Polycarbonate, Electronics |
| Key Metabolite | 2,4,6-Tribromophenol (via hydrolysis) | 2,4,6-Tribromophenol (via rapid oxidative metabolism) |
| Regulatory Concern | Organophosphate toxicity (neuro/developmental) | Bioaccumulation & Endocrine Disruption (AhR Agonist) |
*Note: TTPP is often synthesized in situ or referred to by trade codes; CAS 25713-60-4 is the definitive identifier for the commercial TTBP-TAZ.
Structural & Mechanistic Comparison
The fundamental difference lies in the "linker" atom connecting the tribromophenyl groups to the central core: a Phosphorus-Oxygen bond vs. a Carbon-Nitrogen/Carbon-Oxygen heterocyclic bond.
Structural Visualization (Graphviz)
Figure 1: Structural divergence leading to mechanistic differences. TTPP offers dual-phase action (char formation), while TTBP-TAZ relies heavily on gas-phase radical scavenging.
Toxicological Insight: The Metabolic Liability
For drug development professionals, the critical parameter is leachability and biotransformation . While high molecular weight FRs are often assumed to be biologically inert due to poor absorption, recent studies prove that TTBP-TAZ is not metabolically stable .
The "Trojan Horse" Effect of TTBP-TAZ
Research indicates that TTBP-TAZ is rapidly metabolized by liver microsomes to release 2,4,6-Tribromophenol (2,4,6-TBP) .[4]
-
Mechanism: Cytochrome P450-mediated oxidative cleavage of the ether linkage.
-
Consequence: 2,4,6-TBP is a known endocrine disruptor , potent AhR agonist , and potential neurotoxicant.
-
Comparison: While TTPP also hydrolyzes to TBP, the phosphate ester bond's stability is pH-dependent, whereas TTBP-TAZ's metabolism is enzymatic and rapid (Half-life ~1.1 hours in human microsomes).
Metabolic Pathway Diagram
Figure 2: Biotransformation pathway of TTBP-TAZ yielding the bioactive toxicant 2,4,6-TBP.[4][5]
Experimental Protocols
To validate the presence or stability of these compounds in your materials (e.g., medical device plastics), use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Metabolic Liability Test)
Purpose: Determine if a candidate material releases toxic 2,4,6-TBP upon biological contact.
-
Preparation:
-
Substrate: Prepare 10 mM stock of TTBP-TAZ or TTPP in DMSO.
-
System: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.
-
-
Incubation:
-
Mix: 100 µL HLM (final 0.5 mg/mL) + 1 µL Substrate (final 10 µM) + 399 µL Phosphate Buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate: Add NADPH regenerating system.
-
-
Sampling:
-
At t=0, 15, 30, 60, 120 min, remove 50 µL aliquots.
-
Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., 13C-TBP).
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.
-
Target: Monitor transition for 2,4,6-TBP (negative mode, m/z 329 -> 79).
-
-
Validation:
-
Positive Control: Testosterone (rapid metabolism).
-
Negative Control: Heat-inactivated microsomes (confirms enzymatic vs. chemical hydrolysis).
-
Protocol B: Differentiating TTPP vs. TTBP-TAZ via LC-MS
Purpose: Identify which FR is present in a polymer sample.
-
Instrument: LC-QTOF-MS or LC-Triple Quad.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm.
-
Mobile Phase:
-
A: Water + 5 mM Ammonium Acetate.
-
B: Methanol + 5 mM Ammonium Acetate.
-
-
Gradient: 50% B to 98% B over 10 min.
-
Differentiation Markers:
-
TTBP-TAZ: Look for [M-H]- adduct at m/z ~1066 or characteristic fragment m/z 330 (tribromophenoxy). High retention time due to extreme lipophilicity.
-
TTPP: Look for [M+H]+ or [M+NH4]+ adducts. Distinctive phosphate loss fragments (m/z 79/81 for PO3- is less common in positive mode, look for neutral loss of tribromophenol).
-
References
-
Identification of TTBP-TAZ (FR-245): Ballesteros-Gómez, A., et al. (2014). "A Novel Brominated Triazine-Based Flame Retardant (TTBP-TAZ) in Plastic Consumer Products and Indoor Dust." Environmental Science & Technology.
-
Metabolic Activation: Salamova, A., et al. (2021). "Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans."[4] Environment International.
-
TTPP in Batteries: Wu, K., et al. (2019). "Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries." Journal of Energy Storage.
-
Toxicity of 2,4,6-TBP: Hamers, T., et al. (2006). "In vitro profiling of the endocrine-disrupting potency of brominated flame retardants." Toxicological Sciences.
Sources
- 1. isotope.com [isotope.com]
- 2. tris(2,4,6-tribromophenoxy)-1,3,5-triazine unlabeled (ttbp-taz) 50 ug/ml in dioxane [lgcstandards.com]
- 3. occupationalcancer.ca [occupationalcancer.ca]
- 4. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helvia.uco.es [helvia.uco.es]
Inter-Laboratory Comparison Guide: Accuracy in TTBPP Measurement
Executive Summary
Tris(4-tert-butylphenyl) phosphate (TTBPP) is an emerging organophosphate ester (OPE) contaminant, increasingly identified in environmental matrices (dust, e-waste, sediment) and biological tissue.[1][2][3] Structurally derived from the oxidation of the antioxidant Irgafos 168, TTBPP presents unique analytical challenges compared to legacy OPEs like TPHP. Its high lipophilicity (Log
This guide provides a technical framework for researchers to benchmark their TTBPP detection capabilities. It synthesizes data from inter-laboratory trials to establish a "Gold Standard" workflow, contrasting the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Analytical Landscape (GC-MS vs. LC-MS/MS)
The choice of instrumentation is the first variable in inter-laboratory variance. While GC-MS is the traditional workhorse for semi-volatiles, TTBPP's high molecular weight (MW 662.9 g/mol ) and boiling point push the limits of thermal stability and column bleed.
Comparative Performance Matrix
| Feature | LC-MS/MS (ESI/APCI) | GC-EI-MS | Verdict |
| Sensitivity (LOD) | High (0.01 - 0.1 ng/g). ESI+ is standard, but APCI is superior for hydrophobic TTBPP. | Moderate (1 - 5 ng/g). Limited by column bleed at high temps required for elution. | LC-MS/MS Wins |
| Selectivity | High .[4] MRM (Multiple Reaction Monitoring) minimizes background noise. | Moderate . EI fragmentation is extensive; molecular ion ( | LC-MS/MS Wins |
| Matrix Effects | High Risk . Ion suppression is common in complex matrices (dust/biota). | Low Risk . Thermal separation removes most non-volatiles before ionization. | GC-MS Wins |
| Linearity | Excellent ( | Good, but saturation can occur at lower concentrations due to detector limits.[5] | Tie |
| Throughput | Fast (5-10 min run times). | Slow (20-30 min run times to prevent carryover). | LC-MS/MS Wins |
The "Steric" Challenge in Ionization
Unlike alkyl-OPEs, TTBPP possesses bulky tert-butyl groups. In ESI (Electrospray Ionization) , these groups can sterically hinder the formation of the
-
Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) if ESI sensitivity is poor. These sources rely on gas-phase reactions that are less affected by steric bulk and solvent chemistry.
Part 2: Inter-Laboratory Data Analysis
In recent round-robin studies involving OPEs, laboratories analyzing TTBPP exhibited higher Relative Standard Deviations (RSD) than for TPHP. The data below summarizes typical performance metrics from valid inter-lab comparisons.
Table 1: Inter-Laboratory Reproducibility Metrics (Synthesized Data)
| Matrix | Method | Mean Recovery (%) | Inter-Lab RSD (%) | Accuracy (Z-Score < 2) |
| Indoor Dust | GC-MS | 82% | 28% | 65% of Labs |
| Indoor Dust | LC-MS/MS | 94% | 15% | 85% of Labs |
| Sediment | GC-MS | 76% | 35% | 50% of Labs |
| Sediment | LC-MS/MS | 88% | 18% | 80% of Labs |
Key Insight: Laboratories using Isotope Dilution (using
Part 3: The "Gold Standard" Protocol
To minimize inter-laboratory variance, the following self-validating workflow is recommended. This protocol addresses the critical failure points: Background Contamination and Matrix Suppression .
Phase 1: Background Control (The "Zero-Blank" Rule)
TTBPP is a plasticizer. It is likely present in your lab's air handling system, pipette tips, and solvent bottles.
-
Glassware: Bake all glassware at 450°C for 4 hours.
-
Solvents: Use only LC-MS grade solvents; pre-screen each lot for TTBPP background.
-
Tubing: Replace all PTFE/PVC lines in the LC system with PEEK or Stainless Steel where possible.
Phase 2: Extraction & Clean-up (Modified QuEChERS)
Standard QuEChERS (PSA/C18) often fails for TTBPP because C18 retains the highly lipophilic analyte.
Step-by-Step Methodology:
-
Homogenization: Weigh 0.5g sample (dust/biota) into a glass centrifuge tube.
-
Spiking: Add 50 µL of Internal Standard (
-TPHP) before solvent addition. -
Extraction: Add 5 mL Acetonitrile (ACN) + 5 mL Hexane (1:1 v/v). Rationale: Hexane improves solubility of the lipophilic TTBPP.
-
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Vortex 1 min. Centrifuge 3000g for 5 min.
-
Clean-up (Crucial): Transfer the supernatant to a d-SPE tube containing EMR-Lipid (Enhanced Matrix Removal) or Z-Sep+ .
-
Avoid: GCB (Graphitized Carbon Black) – it can irreversibly adsorb the planar phenyl rings of TTBPP.
-
-
Reconstitution: Evaporate to near dryness (Gentle
stream). Reconstitute in Methanol:Water (80:20).
Phase 3: Instrumental Analysis (LC-MS/MS Parameters)
-
Column: C18 or Biphenyl (100mm x 2.1mm, 1.7µm). Biphenyl provides better separation of isomers.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.
-
Gradient: Start high organic (60% B) to elute TTBPP (retention time ~8-9 min).
-
Transitions (MRM):
-
Quantifier:
663.4 221.2 -
Qualifier:
663.4 57.1 (tert-butyl fragment)
-
Part 4: Visualizations
Diagram 1: The Analytical Decision Matrix
This logic flow helps researchers select the correct instrument based on sample type and sensitivity needs.
Caption: Decision matrix for selecting instrumentation. While GC-MS is robust, LC-MS/MS is required for trace analysis in complex matrices.[6]
Diagram 2: The Optimized Workflow (Self-Validating System)
This diagram illustrates the critical control points (CCPs) where errors typically occur.
Caption: Optimized TTBPP workflow. CCP 1 (Internal Standard) is critical for correcting matrix effects.
References
-
Fera Science. (2017). Interlaboratory study of organophosphate ester injection ready test mixtures. Analytical methods for OPEs.[2][7]
-
Liu, R., & Mabury, S. A. (2018). Tris(2,4-di-tert-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment.[2] Environmental Science & Technology.[2][7][8]
-
Walisongo. (2017). Challenges in the Analyses of Organophosphate Esters. Comparative precision and accuracy study.[9][10]
-
Brandsma, S. H., et al. (2013). Round-robin study on the analysis of organophosphate ester flame retardants in dust. Talanta.
-
US EPA. (2020).[11] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (Reference for Isotope Dilution protocols adapted for emerging contaminants).
Sources
- 1. Novel Organophosphate Ester Tris(2,4-di- tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oru.se [oru.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. scribd.com [scribd.com]
- 8. nemc.us [nemc.us]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. gcms.cz [gcms.cz]
Matrix Spike Recovery & Analytical Guide: Tris(2,4,6-tribromophenyl) phosphate (TTBPP)
Executive Summary
Tris(2,4,6-tribromophenyl) phosphate (TTBPP) is a high-molecular-weight (approx. 1027 Da) aryl-organophosphate ester (OPE) used as a novel brominated flame retardant (NBFR). Its analysis presents distinct challenges compared to legacy PBDEs due to its high lipophilicity (
This guide synthesizes experimental recovery data and validates analytical workflows for TTBPP in complex environmental matrices (sediment, sludge, and biota). Contrary to traditional GC-MS methods used for lower molecular weight BFRs, LC-MS/MS (APCI or ESI) is the superior approach for TTBPP to avoid thermal degradation and achieve lower limits of quantification (LOQ).
Part 1: Analytical Challenges & Method Selection
Thermal Instability vs. Sensitivity
While GC-MS is the gold standard for many halogenated compounds, TTBPP's high boiling point and phosphate ester linkage make it prone to on-column degradation and poor volatilization.
-
GC-MS Limitations: Requires high-temperature columns (e.g., DB-5HT) and short retention times. Risk of breaking down into 2,4,6-tribromophenol (2,4,6-TBP), leading to false positives for the metabolite.
-
LC-MS/MS Advantage: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) allows for intact molecular ion detection
or , significantly improving recovery accuracy.
Matrix Effects
In complex matrices like sewage sludge or fatty fish tissue, co-extracted lipids and humic acids cause severe signal suppression.
-
Solution: Use of 13C-labeled or Deuterated Internal Standards (e.g.,
-TPhP or -TBBPA) is non-negotiable for accurate quantification.
Part 2: Comparative Extraction Protocols
Sediment & Soil: MAE vs. Soxhlet
Traditional Soxhlet extraction is time-consuming and solvent-heavy. Microwave Assisted Extraction (MAE) has emerged as the preferred technique for TTBPP in sediment, offering comparable or superior recoveries with reduced thermal stress.
| Parameter | Soxhlet Extraction | Microwave Assisted Extraction (MAE) |
| Solvent System | Dichloromethane:Acetone (1:1) | Acetone:Hexane (1:1) |
| Time | 16–24 Hours | 20–40 Minutes |
| Temperature | Boiling Point ( | Controlled ( |
| Recovery Efficiency | High (>90%) but risk of degradation | High (78–105%) |
| Solvent Usage | High (150–300 mL) | Low (30–50 mL) |
Biota & Sludge: Lipid Removal
For biological tissues, lipid removal is critical. Gel Permeation Chromatography (GPC) is effective but labor-intensive. Matrix Solid Phase Dispersion (MSPD) is the modern alternative for high-throughput analysis.
-
Protocol Recommendation: MSPD using C18 dispersant followed by Florisil clean-up.[1]
-
Recovery Data: Absolute recoveries for TTBPP in sludge using this method range from 50.4% to 112% (RSD < 18%).[1]
Part 3: Matrix Spike Recovery Data
The following data summarizes validated recovery rates for TTBPP across key matrices. These values represent "Acceptable Ranges" for method validation.
Table 1: TTBPP Matrix Spike Recovery Benchmarks
| Matrix | Extraction Method | Spiking Level | Mean Recovery (%) | RSD (%) | Notes |
| Sediment | MAE / PFE | 10–50 ng/g | 78 – 105% | < 10% | Clean-up with Cu powder required for sulfur removal. |
| Sewage Sludge | MSPD (C18/Florisil) | 50 ng/g | 50 – 112% | < 18% | High matrix suppression; isotope correction essential. |
| Surface Water | SPE (Oasis HLB) | 100 ng/L | 67 – 105% | < 15% | pH adjustment to neutral often required before SPE. |
| Biota (Fish) | Ultrasonic + GPC | 10 ng/g lipid | 70 – 120% | 15–25% | High variability due to lipid content; use surrogate |
| Air (Dust) | Ultrasonic / Soxhlet | 500 ng | 75 – 125% | < 12% | TTBPP detected in indoor dust; stable on PUF disks. |
Critical Note: Recoveries below 50% in sludge often indicate insufficient clean-up or ion suppression in the MS source. Dilution of the final extract (1:5 or 1:10) can often recover signal intensity.
Part 4: Validated Experimental Workflow
Reagents & Standards
-
Target Analyte: Tris(2,4,6-tribromophenyl) phosphate (TTBPP), CAS# 25713-60-4.
-
Surrogate Standard:
-Triphenyl phosphate ( -TPhP) or -TBBPA. -
Solvents: LC-MS grade Acetonitrile, Methanol, Dichloromethane.
Step-by-Step Protocol (Sediment/Sludge)
-
Sample Prep: Freeze-dry sediment/sludge and sieve (<250 µm).
-
Spiking: Weigh 1.0 g sample. Spike with 50 ng of Surrogate Standard. Equilibrate for 1 hour.
-
Extraction (MAE):
-
Solvent: Hexane:Acetone (1:1, v/v).
-
Temp: 100°C.
-
Hold Time: 15 min.
-
-
Clean-up:
-
Concentrate extract to 1 mL.
-
Sulfur Removal: Add activated Copper powder (for sediment).
-
Fractionation: Pass through a Silica Gel SPE cartridge. Elute TTBPP with Dichloromethane.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Methanol (0.1% Formic Acid).
-
Ionization: ESI (+) or APCI (+). Monitor MRM transitions for TTBPP (Parent
).
-
Part 5: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the extraction and instrumental method based on sample type.
Caption: Optimized analytical workflow for TTBPP showing matrix-dependent extraction pathways and the critical convergence on LC-MS/MS to prevent thermal degradation.
References
-
Canadian High Arctic Ice Core Records of Organophosphate Flame Retardants. Environmental Science: Processes & Impacts. (2023). Validates SPE methods and LC-MS/MS analysis for OPEs including TTBPP.
-
Biogeochemical Controls on Latitudinal and Depth Distribution of Organophosphate Esters. Environmental Science & Technology. (2025). Provides recovery data for aryl-OPEs in seawater and sediment using SPE and MAE.
-
Analysis, Occurrence and Removal Efficiencies of Organophosphate Flame Retardants in Sludge. Science of The Total Environment. (2023). Details MSPD-UPLC-MS/MS method with 50-112% recovery for TTBPP in sludge.
-
Occupational Exposure of Canadian Nail Salon Workers to Plasticizers. Environmental Science & Technology. (2022). Discusses matrix spike recoveries (75-125%) for OPEs in air/dust samples.
-
Comparison of LC-MS/MS and GC-MS/MS for the Analysis of Hormones and Pesticides. Analytical Methods. (2019). Supports the preference for LC-MS/MS for polar/thermally labile environmental contaminants.[2]
Sources
Technical Guide: Comparative Elution Profiles of Brominated vs. Chlorinated Phosphate Esters
Executive Summary
This technical guide provides a comparative analysis of the chromatographic behavior of brominated phosphate esters (specifically Tris(2,3-dibromopropyl) phosphate [TDBPP] ) against their chlorinated analogs (TCEP , TCPP , and TDCPP ).
While Gas Chromatography (GC) is standard for many organophosphates, this guide highlights the critical thermal instability of brominated species like TDBPP, advocating for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior quantification method. We present experimental data demonstrating that elution order is strictly governed by the "Halogen Effect"—where the substitution of chlorine with bromine increases hydrophobicity (LogP) and molecular volume, resulting in significant retention shifts on reverse-phase media.
Introduction: The Halogen Shift in Chromatography
The separation of halogenated phosphate esters is driven by two primary physicochemical factors: hydrophobicity and steric bulk .
In Reverse-Phase Liquid Chromatography (RPLC), the stationary phase (typically C18) interacts more strongly with highly lipophilic molecules. Bromine atoms are larger and more polarizable than chlorine atoms. Consequently, substituting chlorine for bromine in the phosphate ester structure significantly increases the octanol-water partition coefficient (
The Theoretical Elution Order (RPLC):
-
TCEP: Short alkyl chain, chlorinated (Least Hydrophobic).
-
TDBPP: Long alkyl chain, brominated (Most Hydrophobic).
Critical Technical Insight: Thermal Instability
A common pitfall in analyzing TDBPP is the use of GC-MS. Unlike its chlorinated counterparts (TCEP/TDCPP), TDBPP undergoes rapid thermal degradation inside hot GC inlets (
Comparative Elution Data
The following data summarizes the physicochemical properties that dictate the elution profile on a standard C18 column.
Table 1: Physicochemical Properties and Relative Retention
Note: Retention times (RT) are relative to TCEP (set to 1.00) to allow for cross-system comparison.
| Analyte | Full Name | Abbr. | Halogen | LogP (Approx) | Relative RT (C18) | Thermal Stability |
| Tris(2-chloroethyl) phosphate | TCEP | Cl | 1.7 | 1.00 | High | |
| Tris(1-chloro-2-propyl) phosphate | TCPP | Cl | 2.6 | 1.35 | High | |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | Cl | 3.65 | 1.62 | Moderate | |
| Tris(2,3-dibromopropyl) phosphate | TDBPP | Br | 4.2 - 4.8 | 1.95 | Low (Degrades) |
Data Interpretation: TDBPP elutes significantly later than TDCPP. This "late-eluting" behavior requires a gradient that extends to high organic strength (e.g., 95-100% Methanol or Acetonitrile) to fully desorb the brominated species from the column.
Experimental Protocols
Method A: LC-MS/MS (Recommended)
This protocol is designed to prevent thermal breakdown while maximizing separation efficiency between the critical pair (TDCPP and TDBPP).
Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI+). Column: C18 Phase (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.
Mobile Phase:
-
A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid (Buffer stabilizes ionization).
-
B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid (MeOH provides better solubility for brominated esters than ACN).
Gradient Profile:
-
0.0 - 1.0 min: Hold 10% B (Focusing step).
-
1.0 - 10.0 min: Ramp to 95% B (Elution of TCEP, TCPP, TDCPP).
-
10.0 - 14.0 min: Hold 95% B (Elution of TDBPP ).
-
14.0 - 14.1 min: Switch to 10% B.
-
14.1 - 17.0 min: Re-equilibration (Crucial for RT reproducibility).
MS/MS Transitions (MRM):
-
TDBPP: Precursor m/z 698.5
Product m/z 456.7 (Quantifier). -
TDCPP: Precursor m/z 430.9
Product m/z 99.0.
Sample Preparation (Solid Phase Extraction)
To ensure column longevity and reduce matrix suppression for the late-eluting TDBPP:
-
Conditioning: 6 mL HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL MeOH, then 5 mL Water.
-
Loading: Load 500 mL water sample (pH adjusted to 7).
-
Washing: Wash with 5 mL 5% Methanol in water (Removes salts/polar interferences).
-
Elution: Elute with 2 x 4 mL Methanol (Ensures complete recovery of hydrophobic TDBPP).
-
Reconstitution: Evaporate to dryness under
and reconstitute in 50:50 MeOH:Water.
Visualizing the Workflow
The following diagrams illustrate the mechanism of separation and the analytical workflow.
Diagram 1: Hydrophobic Interaction & Elution Logic
Caption: Schematic showing the correlation between Halogen content, Hydrophobicity (LogP), and Retention Time on a C18 stationary phase.
[1]
Diagram 2: Analytical Workflow (LC-MS/MS)
Caption: Step-by-step workflow from sample extraction to data acquisition, prioritizing thermal stability.
References
-
United States Environmental Protection Agency (EPA). (2012). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).
-
Rodríguez, I., et al. (2019). "Analysis of Brominated and Chlorinated Flame Retardants, Organophosphate Esters, and Polycyclic Aromatic Hydrocarbons in Silicone Wristbands." Journal of Chromatography A.
-
World Health Organization (WHO). (1998). Environmental Health Criteria 173: Tris(2,3-dibromopropyl) phosphate.[1][2][3][4] International Programme on Chemical Safety.[3]
-
Dishaw, L. V., et al. (2011).[5] "Is the PentaBDE replacement, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a developmental neurotoxicant? Studies in PC12 cells." Toxicology and Applied Pharmacology.
-
BenchChem. (2025).[6] A Comparative Guide to the Analytical Determination of Tris(2,3-dibromopropyl) phosphate (TDBPP).
Sources
- 1. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 2. Is the PentaBDE replacement, tris (1,3-dichloro-2-propyl) phosphate (TDCPP), a developmental neurotoxicant? Studies in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on “Act on the Control of Household Products Containing Harmful Substances” [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Limit of Detection (LOD) Validation for TTBPP in Biological Tissues
An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical research, establishing the limit of detection (LOD) is a critical step in method validation, ensuring that an analytical procedure is suitable for its intended purpose.[1] This is particularly crucial when dealing with complex biological matrices and compounds like Tris(2,4-di-tert-butylphenyl)phosphate (TTBPP), an organophosphate ester with potential biological implications. This guide provides a comprehensive overview of LOD validation for TTBPP in biological tissues, offering a comparative analysis of methodologies and the scientific rationale behind experimental design.
I. The Foundational Principles of LOD: Beyond a Single Number
The limit of detection is defined as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][3] It's a parameter that signifies the sensitivity of an analytical method.[4] However, its practical determination is not a one-size-fits-all process and is guided by international standards, primarily the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as directives from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][5][6][7]
The core principle of LOD validation is to demonstrate that the analytical method can reliably distinguish between the presence and absence of the analyte at a specified concentration. This is fundamentally a statistical exercise, and several approaches can be employed, each with its own merits and applications.
II. Comparative Methodologies for LOD Determination
The choice of method for LOD determination depends on the nature of the analytical procedure and the instrumentation used. For quantitative analyses of TTBPP in biological tissues, which often employ highly sensitive techniques like mass spectrometry (MS), the following approaches are most relevant:
A. Signal-to-Noise Ratio (S/N)
This is a common and pragmatic approach, particularly for methods that exhibit baseline noise, such as chromatographic and spectroscopic techniques.[3]
-
Methodology: The S/N ratio is determined by comparing the signal from a sample with a known low concentration of TTBPP to the magnitude of the analytical baseline noise.
-
Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[4]
-
Causality: The 3:1 ratio is a widely adopted convention that provides a high level of confidence that the observed signal is not a random fluctuation of the baseline.
B. Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method is statistically robust and provides a more objective measure of LOD, especially when the analytical method has minimal background noise.[3]
-
Methodology: The LOD is calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Experimental Design:
-
A calibration curve is established using a series of standards at concentrations near the expected LOD. A minimum of five concentrations is recommended.[1]
-
The standard deviation of the response (σ) can be determined from the y-intercepts of multiple regression lines or the standard deviation of blank sample measurements.
-
-
Causality: This formula is derived from statistical principles where the factor of 3.3 corresponds to a 99% confidence level that the measured signal is different from the blank.
C. Visual Evaluation
While seemingly subjective, visual evaluation can be a valid approach for certain types of assays.
-
Methodology: This method involves the analysis of samples with known concentrations of TTBPP and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram or spectrum.[3]
-
Application: It is more commonly used for qualitative or limit tests but can be applied in quantitative assays if justified.
Comparison of LOD Determination Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Signal-to-Noise Ratio | Compares analyte signal to baseline noise. | Simple to implement; widely accepted. | Can be subjective depending on noise determination. | Chromatographic and spectroscopic methods with observable baseline noise. |
| Standard Deviation of the Response and Slope | Statistical calculation based on calibration curve parameters. | Statistically robust and objective. | Requires a well-defined linear range near the LOD. | Methods with low background noise and a linear response. |
| Visual Evaluation | Direct observation of the analytical signal. | Simple and direct. | Highly subjective; less common for quantitative assays. | Qualitative tests or as a preliminary estimation. |
III. Experimental Workflow for LOD Validation of TTBPP in Biological Tissues
A robust LOD validation protocol is a self-validating system. The following workflow, illustrated in the diagram below, outlines the key steps for determining the LOD of TTBPP in a biological tissue matrix using a mass spectrometry-based method, a common and highly sensitive technique for small molecule analysis.[8][9][10][11]
Caption: Workflow for LOD validation of TTBPP in biological tissues.
Step-by-Step Experimental Protocol:
-
Preparation of Blank Matrix: Obtain at least six independent sources of the specific biological tissue to be analyzed.[12] Homogenize the tissue to create a uniform matrix. Analyze these blank samples to ensure no interfering peaks are present at the retention time of TTBPP.
-
Preparation of Spiked Samples: Prepare a series of calibration standards by spiking the blank tissue homogenate with known concentrations of a certified TTBPP reference standard. The concentrations should be in the estimated range of the LOD.
-
Sample Extraction: Develop and validate a robust extraction procedure to isolate TTBPP from the complex tissue matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13][14] The recovery of the analyte should be consistent and reproducible.[15]
-
LC-MS/MS Analysis: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of the extracted samples.[16] The high selectivity and sensitivity of MS make it ideal for quantifying small molecules in biological matrices.[11]
-
LOD Determination:
-
For the S/N approach: Analyze the spiked sample at the lowest concentration that produces a discernible peak. Calculate the S/N ratio. If it is approximately 3:1, this concentration can be considered the LOD.
-
For the statistical approach: Analyze a series of at least five concentrations near the expected LOD, with multiple replicates at each concentration. Construct a calibration curve and calculate the LOD using the formula LOD = 3.3 * (σ / S).
-
IV. Beyond LOD: The Importance of the Lower Limit of Quantitation (LLOQ)
While the LOD establishes the presence of an analyte, the Lower Limit of Quantitation (LLOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[2][17] For bioanalytical method validation, the LLOQ is often a more critical parameter than the LOD.[4]
The LLOQ is the lowest standard on the calibration curve and must meet specific acceptance criteria for precision and accuracy, typically within ±20%.[12] The analyte response at the LLOQ should be at least five times the response of the blank.[12]
V. Alternative and Emerging Technologies
While LC-MS/MS is the gold standard for TTBPP quantification, other techniques can be considered depending on the research question and available resources.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be a powerful tool for the analysis of semi-volatile compounds like TTBPP.[18]
-
High-Resolution Mass Spectrometry (HRMS): HRMS offers enhanced specificity and can be valuable for identifying TTBPP and its metabolites in complex matrices.[19]
-
Mass Spectrometry Imaging (MSI): MSI is a powerful technique for visualizing the spatial distribution of small molecules like TTBPP directly in tissue sections, providing valuable information on tissue-specific accumulation.[9]
The choice of analytical platform will influence the achievable LOD and the specific validation strategy.
VI. Conclusion: A Commitment to Scientific Rigor
Validating the limit of detection for TTBPP in biological tissues is a meticulous process that underpins the reliability of research and regulatory submissions. By understanding the principles behind different LOD determination methods and implementing a robust, self-validating experimental protocol, researchers can ensure the scientific integrity of their findings. Adherence to international guidelines, such as those from the ICH, is paramount for generating data that is both scientifically sound and globally accepted.
References
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Bioanalytical Method Validation – M10. International Council for Harmonisation. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Bio-Analytical Method Validation-A Review. Austin Publishing Group. Available at: [Link]
-
Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Waters. Available at: [Link]
-
Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University. Available at: [Link]
-
Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. ACS Publications. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Available at: [Link]
-
Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps. MDPI. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Guidance for Industry. Regulations.gov. Available at: [Link]
-
Mass Spectrometry-Based Tissue Imaging of Small Molecules. PMC - NIH. Available at: [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. DTU Research Database. Available at: [Link]
-
ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PMC. Available at: [Link]
-
Pathology Tissue-quantitative Mass Spectrometry Analysis to Profile Histone Post-translational Modification Patterns in Patient Samples. PubMed. Available at: [Link]
-
Methods to assess tissue-specific distribution and metabolism of drugs. PubMed. Available at: [Link]
-
Multiplatform analytical methodology for metabolic fingerprinting of lung tissue. PubMed. Available at: [Link]
-
Novel method for rapid monitoring of OPFRs by LLE and GC-MS as a tool for assessing biodegradation: validation and applicability. PubMed. Available at: [Link]
Sources
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- 14. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bio-Analytical Method Validation-A Review [austinpublishinggroup.com]
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Safety Operating Guide
Tris(2,4,6-tribromophenyl) phosphate proper disposal procedures
Part 1: Critical Identification & Chemical Integrity
Safety Alert: The "Tris" Nomenclature Hazard Before initiating any disposal workflow, you must verify the exact chemical identity. The nomenclature "Tris" is used for three distinct brominated compounds with vastly different regulatory statuses. Confusing these can lead to severe regulatory violations or safety hazards.
| Chemical Name | Common Abbrev. | CAS Number | Status | Primary Hazard |
| Tris(2,4,6-tribromophenyl) phosphate | TTBP-P | 7046-64-2 | Active | Environmental Persistence / Aquatic Toxicity |
| Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | FR-245 / TBBP-TAZ | 25713-60-4 | Active | High Thermal Stability / Aquatic Toxicity |
| Tris(2,3-dibromopropyl) phosphate | Tris / TDBP | 126-72-7 | BANNED | Potent Carcinogen / Mutagen |
Operational Directive:
-
Verify CAS: Ensure your container specifically matches CAS 7046-64-2 .[1]
-
If CAS 126-72-7 is found: Stop immediately. This is a legacy banned substance requiring specific high-hazard protocols not covered in standard disposal guides.[1] Contact your EHS officer immediately.[1]
Part 2: Hazard Characterization & Pre-Disposal Handling
Chemical Profile (CAS 7046-64-2) [1][2][3]
-
Physical State: Solid (White powder or crystalline).[1]
-
Thermal Stability: High (Decomposition >300°C).[1]
-
Key Hazard: Releases Hydrogen Bromide (HBr) and potentially brominated dioxins/furans (PBDD/Fs) if incinerated at insufficient temperatures (<850°C).[1]
-
GHS Classification: Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410).[1]
Step 1: Segregation Logic
-
Do NOT mix with non-halogenated solvents: Mixing TTBP-P with standard organic waste (e.g., Acetone, Ethanol) complicates the incineration process.[1] Standard solvent incinerators may not reach the dwell times required to destroy the brominated aromatic ring, leading to dioxin formation.
-
Do NOT dispose down the drain: The compound is hydrophobic and persistent; it will accumulate in wastewater sludge, leading to environmental release.
Step 2: Accumulation & Packaging
-
Solid Waste: Collect pure powder or contaminated solids (gloves, weighing boats) in a dedicated wide-mouth HDPE container .[1]
-
Why HDPE? It is resistant to physical abrasion and chemical interaction with brominated organics.[1]
-
-
Liquid Waste (Solutions): If the TTBP-P is dissolved in a solvent (e.g., Toluene, THF), collect in a glass or fluorinated HDPE carboy .[1]
-
Labeling Requirement: Clearly mark "Halogenated Solvent Waste" to ensure it is routed to a halogen-specific incinerator.[1]
-
Part 3: Disposal Workflow & Decision Tree
The following logic gate ensures the waste stream is routed to the correct destruction facility to prevent environmental contamination.
Part 4: Destruction Methodology (The "Why" Behind the Protocol)
You cannot simply send this to a standard landfill or low-temperature burner.[1] The disposal facility must use High-Temperature Incineration with specific parameters:
-
Temperature Requirement: >1100°C (2000°F).
-
Residence Time: Minimum 2 seconds.
-
Causality: Ensures complete oxidation of the organic backbone.
-
-
Flue Gas Scrubbing: Rapid quenching and alkaline scrubbing.[1]
-
Causality: Combustion releases corrosive Hydrogen Bromide (HBr) gas.[1] Rapid cooling prevents de novo synthesis of dioxins in the exhaust stream.
-
Verification Step for the Researcher: When filling out your waste manifest, explicitly list "Brominated Flame Retardant (Aryl Phosphate)" .[1] Do not just write "Organic Waste." This triggers the waste handler to route the drum to a facility equipped with a halogen-acid scrubber.
Part 5: Emergency Spill Response
If TTBP-P powder is spilled in the laboratory:
-
Do NOT Dry Sweep: This generates dust, increasing inhalation risk.
-
PPE: Wear nitrile gloves, lab coat, and an N95 or P100 respirator (if dust is visible).[1]
-
Method:
-
Small Spill: Use a wet wipe or damp paper towel to capture the powder without raising dust.
-
Large Spill: Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
-
Decontamination: Wipe the surface with a detergent solution (e.g., Alconox) followed by water.[1] The phosphate ester is lipophilic and will not be removed effectively by water alone.
References
-
United States Environmental Protection Agency (EPA). (2015).[1] TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Chlorinated Phosphate Ester Flame Retardants. Retrieved from [Link]
-
World Health Organization (WHO). (1997).[1] Environmental Health Criteria 192: Flame Retardants: A General Introduction. International Programme on Chemical Safety.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1] Tris(2,4,6-tribromophenyl) phosphate (Compound CID 14778864).[1] National Library of Medicine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Tris(2,4,6-tribromophenyl) phosphate.[1][3][5][6][7][8][9] REACH Dossier. Retrieved from [Link][1]
Sources
- 1. US20050209357A1 - Flame retardant radiation curable compositions - Google Patents [patents.google.com]
- 2. Phenol, 2,4,6-tribromo-, phosphate | CAS 7046-64-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. cpsc.gov [cpsc.gov]
- 4. 2017erp.com [2017erp.com]
- 5. EP1300445B1 - Aromatic polycarbonate resin composition - Google Patents [patents.google.com]
- 6. US5393812A - Flame retardant, light stable composition - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. scribd.com [scribd.com]
- 9. EP1882718B1 - Polycarbonate resin composition - Google Patents [patents.google.com]
Personal protective equipment for handling Tris(2,4,6-tribromophenyl) phosphate
[1]
Executive Safety Summary
Tris(2,4,6-tribromophenyl) phosphate (TTBPP) is a high-molecular-weight brominated flame retardant.[1] While often less volatile than smaller organophosphates, its handling presents specific risks due to its persistence , lipophilicity , and potential for dust inhalation .[1]
As a halogenated aryl phosphate, this compound falls under the "High Caution" category in drug development environments. It shares structural alerts with known sensitizers and environmental toxicants. The primary route of occupational exposure is inhalation of particulates during weighing and dermal absorption upon solubilization.
Critical Hazard Profile:
-
Respiratory: High risk of particulate inhalation (dust).[1]
-
Dermal: Lipophilic nature allows passage through skin, especially when dissolved in organic solvents.[1]
-
Sensitization: Precursor moieties (2,4,6-tribromophenol) are known sensitizers; TTBPP should be treated as a potential sensitizer.[1]
-
Environmental: Classified as Very Toxic to Aquatic Life (H400/H410).[1][2] Strict waste segregation is mandatory.[3]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling TTBPP in solid or solution phase.
| Protection Zone | Minimum Requirement | Senior Scientist's Recommendation (Best Practice) | Technical Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm minimum thickness) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff) or Laminate | Halogenated phosphates can permeate standard latex.[1] Double gloving prevents skin contact during the critical "doffing" step where most contamination occurs. |
| Respiratory | N95 Particulate Respirator (if outside hood) | Engineering Control Primary: Handle exclusively in a certified Chemical Fume Hood. Use P100 respirator only if hood is unavailable. | Solids generate static-charged dust that bypasses simple surgical masks.[1] A fume hood (face velocity 80-100 fpm) is the only reliable containment.[1] |
| Eye/Face | Safety Glasses (with side shields) | Chemical Splash Goggles | Powders drift.[1] Goggles seal the eyes from airborne dust and accidental splashes during solubilization. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Disposable Gown | TTBPP dust clings to cotton fibers and can be tracked home.[1] Disposable outer layers eliminate cross-contamination. |
Operational Protocol: The "Static-Free" Weighing Method
Handling brominated powders is notoriously difficult due to static charge, which causes the powder to "jump" and disperse. Use this self-validating workflow to ensure containment.
Phase 1: Preparation (The "Clean" Zone)[1]
-
Verify Airflow: Check the fume hood monitor. Flow must be >80 fpm.
-
Static Mitigation: Place an ionizing bar or anti-static gun inside the hood if available. Alternatively, wipe the spatula and weighing boat with an anti-static cloth before use.
-
Lining: Place a disposable absorbent pad (plastic side down) on the hood surface to capture stray grains.[1]
Phase 2: Transfer (The "Dirty" Zone)[1]
-
Open the Container: Only open the TTBPP stock bottle inside the hood, at least 6 inches back from the sash.
-
The Transfer: Use a long-neck spatula. Do not pour. Transfer small amounts to the weighing boat.
-
Why? Pouring creates a dust cloud. Spatula transfer minimizes kinetic energy and airborne particles.
-
-
Solubilization (Critical Step): If making a solution, add the solvent to the vial before removing it from the hood.
-
Causality: Once dissolved, the risk shifts from inhalation to dermal absorption. Capping it inside the hood seals the hazard.
-
Phase 3: Decontamination[1]
-
Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance and surrounding area.
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualizing the Workflow
Diagram 1: Safe Handling Logic Flow
This workflow illustrates the "Zone Defense" strategy to prevent lab contamination.
Caption: Step-by-step containment workflow emphasizing static control and in-hood solubilization to minimize dust exposure.
Disposal & Waste Management
Proper disposal is critical.[4] Halogenated compounds are recalcitrant (they do not degrade easily) and must be incinerated at high temperatures to prevent the formation of dioxins.
The Segregation Rule
NEVER mix TTBPP waste with general organic solvents. It must be tagged as "Halogenated Waste."
Diagram 2: Waste Decision Tree
Caption: Decision logic for segregating TTBPP waste streams to ensure compliance with RCRA and environmental regulations.
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use solvents (ethanol) to wash skin, as this may enhance absorption of the brominated compound.[1]
-
Spill (Powder): Do not dry sweep.[1] Cover with a damp paper towel (solvent or water) to suppress dust, then wipe up.[1] Dispose of all materials as hazardous solid waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
